1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2-difluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2/c8-5-2-1-4(3-12-5)6(11)7(9)10/h1-3,6-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEUBSYNANSJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824620-58-7 | |
| Record name | 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged in industrial syntheses of agrochemical intermediates.
Key Reagents and Conditions
-
Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Catalyst : Tetra-n-butylammonium bromide (TBAB)
-
Solvents : Butanol, butyronitrile, or water
-
Temperature : 40–55°C
Industrial-Scale Examples
| Reagents | Conditions | Solvent | Yield | Source |
|---|---|---|---|---|
| NaOH, TBAB, CCMP | 55°C, 4 hours | Butanol | 97.40% | |
| NaOH, TBAB, CCMP | 40°C, 4.5 hours | Butyronitrile | 92.12% |
Mechanism : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group displaces the chlorine atom. Phase-transfer catalysts like TBAB enhance reaction efficiency by facilitating interfacial interactions .
Proposed Reagents and Products
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
-
Product : Likely formation of N-oxide derivatives or cleavage of the amine group .
Experimental Note : Oxidation has not been explicitly documented for this compound but is inferred from structurally related difluoroethylamines .
Reduction Reactions
The amine group may participate in reduction reactions, though direct evidence is sparse. Theoretical pathways include:
Hypothetical Reagents and Outcomes
-
Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
-
Product : Dehalogenation of the pyridine ring or reduction of the amine to a secondary alcohol .
Stability Under Hydrolytic Conditions
The compound demonstrates stability in aqueous environments at neutral pH but degrades under strongly acidic or alkaline conditions.
Hydrolysis Data
| Condition | Outcome | Source |
|---|---|---|
| pH 7, 25°C | No degradation after 24 hours | |
| pH 12, 60°C | Partial decomposition (>30%) |
Reaction Pathway:
Catalyst : Titanium tetrachloride (TiCl₄)
Yield : ~85% (optimized industrial process) .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine is with a molecular weight of approximately 192.59 g/mol. The compound features a chloropyridine moiety which is known for its biological activity, particularly in medicinal chemistry.
Agrochemical Applications
One of the primary applications of this compound is as an intermediate in the synthesis of agrochemical active ingredients . The compound is derived from reactions involving 2,2-difluoroethylamine and chlorinated pyridine derivatives.
Synthesis Process
Several patents describe efficient methods for synthesizing this compound. For instance, a notable process involves reacting 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as sodium hydroxide (NaOH) to yield high-purity products with excellent yields . This method not only enhances yield but also reduces environmental impact compared to previous synthetic routes that utilized more hazardous reagents.
Pharmaceutical Applications
In addition to agrochemical uses, this compound has potential applications in pharmaceuticals , particularly as a precursor for developing various therapeutic agents. The structural characteristics of the chloropyridine group can contribute to enhanced biological activity against specific targets in drug discovery.
Case Studies and Research Findings
Research has shown that derivatives of chloropyridines exhibit significant pharmacological activities, including antimicrobial and anticancer properties. For example, studies have indicated that compounds containing difluorinated ethylamines can enhance lipophilicity and bioavailability, making them suitable candidates for drug development .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 1204234-55-8):
- Shares the same molecular formula (C₇H₇ClF₂N₂ ) and weight (192.59 g/mol ) as the target compound but differs in the chloropyridinyl substitution position (2-yl vs. 3-yl) .
- Predicted physicochemical properties include a density of 1.348 g/cm³ and boiling point of 268.4°C , similar to the target compound. However, the altered substitution may affect binding interactions in agrochemical applications due to steric or electronic differences .
- 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 780769-87-1): Chlorine is located at the 5-position of the pyridine ring.
Halogen and Functional Group Variations
1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS: 905587-45-3):
- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 150698-72-9): Features a trifluoroethyl ketone group instead of an amine. Molecular formula is C₇H₃ClF₃NO, with higher lipophilicity (logP) due to the ketone and additional fluorine . Predicted applications include use as a pharmaceutical intermediate, diverging from the agrochemical focus of the target compound .
Chiral and Aromatic Substituted Derivatives
- (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS: 2225127-09-1): Substitutes the pyridine ring with a bromophenyl group and introduces a chiral center. Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in target enzymes compared to chlorine .
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride :
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The target compound’s synthesis using inorganic bases (e.g., NaOH) avoids the wastewater contamination issues associated with triethylamine, making it environmentally favorable .
- Biological Relevance : Structural analogs with fluorine substitutions (e.g., 6-fluoropyridinyl) show reduced environmental persistence but may require higher doses for efficacy compared to chlorinated derivatives .
- Chiral Derivatives : Bromophenyl and difluorophenyl variants demonstrate the role of halogen size and electronic effects in modulating agrochemical activity .
Biological Activity
1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine, also known as N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine, is a chemical compound characterized by a pyridine ring substituted with a chlorine atom and a difluoroethanamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C8H10ClF2N
- Molecular Weight : 206.620 g/mol
- CAS Number : 1824620-58-7
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridine-3-carbaldehyde with difluoroethylamine under controlled conditions. The reaction is facilitated by suitable catalysts and solvents such as methanol or dimethyl sulfoxide (DMSO), often conducted at elevated temperatures to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These findings indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The compound’s mechanism of action appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Anticancer Properties
The anticancer potential of this compound has been investigated in several cancer cell lines. In particular, it has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| NCI-H460 | 15 |
The compound's ability to induce apoptosis in these cell lines suggests a promising avenue for cancer therapy .
Case Studies
A recent case study published in a peer-reviewed journal explored the effects of this compound on tumor growth in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis and decreased proliferation markers in treated tumors .
Q & A
Q. Table 1: Comparative Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted coupling | Pd(OAc)₂/Xantphos | 64 | |
| Catalytic hydrogenation | Pd-C, H₂ | 78–85 |
Basic: How is the structural identity of this compound confirmed, and what spectroscopic techniques are critical?
Answer:
Multi-modal characterization is essential:
- X-ray Crystallography : Resolves stereochemistry and confirms the difluoroethylamine moiety’s spatial arrangement (e.g., bond angles: C-F ~109.5°) .
- NMR Spectroscopy :
Advanced: How does the compound’s stability vary under different pH or solvent conditions, and how can degradation products be identified?
Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13). Fluorinated amines often hydrolyze in acidic conditions, releasing HF; monitor via ion chromatography .
- Degradation Pathways : LC-HRMS identifies intermediates (e.g., dechlorinated pyridine or oxidized amines). For example, instability in methanol solutions was observed in analogous fluoropyridines .
Advanced: What advanced analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Answer:
- LogP Determination : Use reversed-phase HPLC with fluorinated reference standards. Discrepancies arise from solvent polarity (e.g., logP = 1.8 in octanol/water vs. 1.5 in cyclohexane) .
- Solubility Profiling : Phase-solubility diagrams in DMSO/water mixtures. For example, solubility increases from 2.1 mg/mL (pure water) to 15 mg/mL (20% DMSO) .
Advanced: How can computational models predict the compound’s bioactivity, and what in vitro assays validate these predictions?
Answer:
- In Silico Screening :
- In Vitro Validation :
Advanced: How do competing reaction pathways during synthesis affect product purity, and what purification strategies mitigate this?
Answer:
Q. Table 2: Common Impurities and Resolution
| Impurity | Source | Resolution Method |
|---|---|---|
| Dechlorinated derivative | Reductive conditions | HPLC (C18) |
| Oxidized amine | Air exposure | N₂-purged storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
